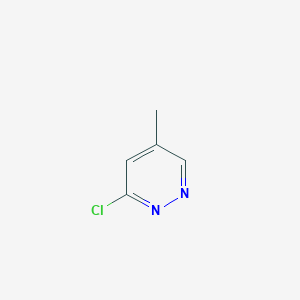

3-Chloro-5-methylpyridazine

Beschreibung

Contextualization of Pyridazines within Heterocyclic Chemistry

Pyridazines are a class of six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms within the ring. This arrangement of nitrogen atoms imparts distinct electronic properties to the pyridazine (B1198779) ring, making it electron-deficient and influencing its reactivity and physical characteristics. jpsbr.org As a member of the diazine family, which also includes pyrimidine (B1678525) and pyrazine, pyridazine and its derivatives have garnered considerable attention in organic synthesis and materials science. nih.govmdpi.com

Historical Development of Pyridazine Synthesis and Applications

The exploration of pyridazine chemistry dates back to the late 19th century. Early synthetic methods laid the groundwork for accessing the pyridazine core, often through the condensation of 1,4-dicarbonyl compounds with hydrazine. Over the decades, a multitude of synthetic strategies have been developed, offering access to a wide range of substituted pyridazines. organic-chemistry.org The discovery of naturally occurring pyridazines, albeit rare, and the subsequent identification of their biological activities, spurred further interest in this class of heterocycles. liberty.edu

Strategic Importance of Halogenated and Alkylated Pyridazines in Research

The introduction of halogen and alkyl substituents onto the pyridazine scaffold has proven to be a pivotal strategy in modulating the physicochemical and biological properties of the resulting molecules. jpsbr.org Halogen atoms, such as chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comnih.gov Alkyl groups, like the methyl group, can also impact solubility and steric interactions. The combination of these functional groups on the pyridazine ring, as seen in 3-Chloro-5-methylpyridazine, creates a versatile chemical intermediate. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBWRBSCBONTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617782 | |

| Record name | 3-Chloro-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-31-8 | |

| Record name | 3-Chloro-5-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Spectroscopic Profile of 3 Chloro 5 Methylpyridazine

General Properties

3-Chloro-5-methylpyridazine is a solid at room temperature. cymitquimica.com While detailed experimental data on its solubility are not widely published, it is expected to be soluble in common organic solvents and have limited solubility in water. guidechem.com

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | nih.gov |

| Molecular Weight | 128.56 g/mol | nih.gov |

| CAS Number | 89283-31-8 | nih.gov |

| Appearance | Solid | cymitquimica.com |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine (B1198779) ring and a singlet for the methyl protons.

¹³C NMR: The carbon NMR spectrum would reveal characteristic chemical shifts for the carbon atoms of the pyridazine ring, with the carbon attached to the chlorine atom appearing at a downfield shift, and a signal for the methyl group carbon.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. evitachem.com

Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 Methylpyridazine

Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

The most prominent feature of the chemical reactivity of 3-chloro-5-methylpyridazine is its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridazine (B1198779) ring's electron deficiency, augmented by the inductive effect of the nitrogen atoms, facilitates the attack of nucleophiles. The chlorine atom at the C-3 position serves as an effective leaving group, enabling its displacement. rsc.org This reaction proceeds via the classical SNAr mechanism, which involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Kinetic Investigations of Nucleophilic Displacements

While specific kinetic data for this compound is not extensively documented in publicly available literature, the kinetics of related halopyridazines and other haloheterocycles provide a framework for understanding its reactivity. For instance, studies on the reaction of 2-chlorothiazoles with sodium methoxide (B1231860) have shown that the position of the halogen significantly influences the reaction rate. longdom.org

The rate of SNAr reactions is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the substrate. For this compound, the reaction is expected to follow second-order kinetics, being first-order in both the substrate and the nucleophile.

Table 1: Expected Kinetic Parameters for SNAr of this compound

| Parameter | Expected Value/Trend | Rationale |

| Rate Law | Rate = k[C5H5ClN2][Nucleophile] | Consistent with a bimolecular SNAr mechanism. longdom.org |

| Activation Energy (Ea) | Moderate | The energy barrier is associated with the disruption of aromaticity to form the Meisenheimer intermediate. |

| Rate Constant (k) | Lower than 3-chloropyridazine | The electron-donating methyl group slightly destabilizes the negatively charged Meisenheimer intermediate, slowing the reaction. |

Reactivity Profiles with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound is anticipated to react with a diverse range of nucleophiles. The reactivity of the nucleophile is a key factor in these substitution reactions, with stronger nucleophiles generally reacting faster.

Amines : Both primary and secondary amines are effective nucleophiles in SNAr reactions with haloheterocycles. The reaction of this compound with amines would yield the corresponding 3-amino-5-methylpyridazine derivatives. However, these reactions can sometimes be complex, as the primary or secondary amine products can potentially react further to form more substituted products. youtube.com

Thiols : Thiolates (RS⁻) are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur. nih.gov The reaction with a thiol, typically in the presence of a base to generate the more nucleophilic thiolate, would produce 3-alkylthio-5-methylpyridazines or 3-arylthio-5-methylpyridazines. Studies on similar heterocyclic systems have shown that reactions with thiols can be very rapid and selective. nih.gov

Alkoxides : Alkoxides, such as sodium methoxide (NaOCH₃), are strong nucleophiles that readily displace halides from electron-poor heteroaromatic rings. longdom.org The reaction of this compound with an alkoxide would yield the corresponding 3-alkoxy-5-methylpyridazine. These reactions are often carried out in the corresponding alcohol as the solvent.

Table 2: Reactivity of this compound with Common Nucleophiles

| Nucleophile Type | Example | Product Type | Expected Reactivity |

| Amine | R-NH₂ | 3-Amino-5-methylpyridazine | Good |

| Thiol/Thiolate | R-SH / R-S⁻ | 3-Alkylthio-5-methylpyridazine | Excellent |

| Alkoxide | R-O⁻ | 3-Alkoxy-5-methylpyridazine | Good to Excellent |

Influence of Substituents on SNAr Mechanism and Selectivity

Substituents on the pyridazine ring can significantly influence the rate and regioselectivity of SNAr reactions. The 5-methyl group in this compound has two main effects:

Electronic Effect : The methyl group is a weak electron-donating group (EDG) through an inductive effect. In SNAr reactions, the rate-determining step is the formation of a negatively charged Meisenheimer intermediate. Electron-donating groups tend to destabilize this intermediate, thereby decreasing the reaction rate compared to an unsubstituted ring. libretexts.org Therefore, this compound is expected to be slightly less reactive towards nucleophiles than 3-chloropyridazine.

Steric Effect : The methyl group at the C-5 position is remote from the site of nucleophilic attack (C-3) and is therefore expected to exert a minimal steric hindrance on the approaching nucleophile. Its steric influence would be negligible compared to a substituent at the C-4 or C-2 position.

Electrophilic Reactions on the Pyridazine Ring System

In contrast to its high reactivity towards nucleophiles, the this compound ring is strongly deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The two ring nitrogen atoms are highly electronegative and withdraw electron density from the ring carbons, making the ring electron-poor and thus a poor nucleophile. libretexts.org Furthermore, under the acidic conditions typically required for EAS (e.g., nitration, sulfonation, halogenation), the nitrogen atoms can be protonated, which further increases their electron-withdrawing effect and deactivates the ring even more powerfully. libretexts.orgyoutube.com

When electrophilic substitution does occur on deactivated heterocyclic rings like pyridine (B92270), it is generally slow, requires forcing conditions, and the incoming electrophile is directed to the meta-position (C-3 or C-5 relative to the nitrogen in pyridine). youtube.comchemguide.co.uk For this compound, electrophilic attack is predicted to be very difficult. If it were to occur, the most likely positions for substitution would be C-4 or C-6, which are meta to one nitrogen and ortho/para to the other, but the combined deactivating effects of the two nitrogens and the chlorine atom make such reactions unfavorable.

Oxidation and Reduction Chemistry of the Pyridazine Moiety

The nitrogen atoms in the pyridazine ring can participate in redox reactions. The ring can be reduced, although this often requires strong reducing agents and can lead to ring opening. More commonly studied is the oxidation of the ring nitrogens.

N-Oxidation Processes and Reactivity of Pyridazine N-Oxides

The nitrogen atoms of pyridazine and its derivatives can be oxidized to form N-oxides. Studies on 3-substituted pyridines and 3-aminopyridazines have shown that N-oxidation is a feasible transformation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of an acid. nih.govnih.govnih.gov For this compound, oxidation would be expected to occur at one or both of the ring nitrogens, yielding the corresponding mono-N-oxide(s) or di-N-oxide.

The formation of an N-oxide significantly alters the electronic properties and reactivity of the heterocyclic ring. thieme-connect.de The N-oxide group is a strong hydrogen bond acceptor and can act as an internal oxidant. nih.govnih.gov The reactivity of pyridazine N-oxides is complex:

Activation towards Substitution : The N-oxide group activates the ring towards both nucleophilic and electrophilic attack, but at different positions compared to the parent heterocycle. The positive charge on the nitrogen delocalizes to the ortho and para positions, making them susceptible to nucleophilic attack. thieme-connect.de

Photochemical Reactivity : Pyridazine N-oxides can exhibit interesting photochemical properties. For example, 3,6-dichloropyridazine (B152260) N-oxide has been shown to be a photoactivatable source of atomic oxygen, which can then participate in oxidation reactions. nih.gov This suggests that this compound N-oxide could have similar potential applications in photochemistry.

Rearrangements and Deoxygenation : Pyridine N-oxides can undergo rearrangement reactions or be deoxygenated to the parent pyridine using various reagents, such as phosphorus tribromide or zinc dust. wikipedia.org Similar reactivity can be expected for pyridazine N-oxides. For example, reaction of 3,6-dichloropyridazine with 2-methylpyridine (B31789) 1-oxide leads to complex substitution products. rsc.org

Reduction of the Pyridazine Ring

The reduction of the pyridazine ring in this compound can be achieved through various methods, most notably catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction generally leads to the saturation of the heterocyclic ring, converting the aromatic pyridazine into a non-aromatic piperidine (B6355638) derivative.

Catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of the metal catalyst. youtube.com The hydrogen molecule adsorbs onto the catalyst surface, where the H-H bond is weakened. youtube.com The pyridazine molecule then approaches the surface and bonds with the hydrogen atoms, typically adding them to the same face of the ring in a process known as syn-addition. youtube.com For this compound, this reduction would yield derivatives of 5-methylpiperidine.

The conditions of the hydrogenation can influence the outcome. Besides the saturation of the pyridazine ring, the carbon-chlorine bond can also be cleaved through a process called hydrogenolysis. The selectivity of these two processes—ring reduction versus dehalogenation—depends on the catalyst, solvent, and reaction conditions. For instance, certain palladium catalysts are known to be effective for both ring saturation and dehalogenation of chloro-substituted nitrogen heterocycles. google.com

Another approach for the reduction of similar heterocyclic systems involves the use of samarium diiodide (SmI₂), often in the presence of a proton source like water. clockss.org This system has been shown to reduce pyridine derivatives to piperidines. In some cases, this method can also lead to the reductive cleavage of substituents like chloro, amino, or cyano groups from the ring. clockss.org The reaction of this compound with a SmI₂-H₂O system would be expected to yield 5-methylpiperidine, potentially with pyridine as a byproduct if dehalogenation occurs without complete ring reduction. clockss.org

| Reducing System | Expected Major Product(s) | Plausible Byproduct(s) | Reaction Type |

| H₂ / Pd-C | 5-Methylpiperidine | 3-Methylpyridazine | Catalytic Hydrogenation / Hydrogenolysis |

| H₂ / PtO₂ | 5-Methylpiperidine | 3-Methylpyridazine | Catalytic Hydrogenation / Hydrogenolysis |

| SmI₂ / H₂O | 5-Methylpiperidine | 3-Methylpyridazine | Chemical Reduction |

Rearrangement Reactions and Tautomeric Considerations

Rearrangement reactions for this compound are not widely documented in the scientific literature. The stability of the aromatic pyridazine ring generally disfavors rearrangements under common conditions.

However, tautomerism is a key consideration for heterocyclic compounds. This compound can theoretically exist in equilibrium with its tautomeric form, 5-methyl-3-hydroxypyridazine. This is a form of chloro-hydroxy tautomerism, which is analogous to the more commonly studied keto-enol or lactam-lactim tautomerism in related pyridazinone systems. researchgate.net

In the case of this compound, the equilibrium overwhelmingly favors the chloro form. The aromaticity of the pyridazine ring provides significant stabilization, and the carbon-chlorine bond is thermodynamically more stable than the enolic hydroxyl group in this context. Spectroscopic analysis would confirm the structure as this compound, with no significant contribution from the hydroxy tautomer under normal conditions.

This contrasts with the tautomerism observed in pyridazin-3(2H)-ones, where the keto (oxo) form is generally predominant over the hydroxy (aromatic) form. researchgate.netscispace.com The introduction of certain substituents can shift this equilibrium, but for this compound, the aromatic chloro structure is the established and stable form. researchgate.net

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, which are often difficult to probe experimentally. rsc.orgmdpi.com Techniques such as Density Functional Theory (DFT) allow for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them. researchgate.net This information helps to predict reaction pathways, understand selectivity, and rationalize experimental observations.

For this compound, computational studies can offer significant insights into its reactivity. For example, the mechanism of nucleophilic aromatic substitution (SNAr) at the C-3 position could be modeled. Calculations could determine the activation energies for the formation of the Meisenheimer complex (the intermediate in an SNAr reaction) with various nucleophiles. This would help predict which nucleophiles would react most readily and under what conditions.

Furthermore, computational methods can be used to analyze the tautomeric equilibrium between this compound and its hydroxy tautomer. By calculating the relative energies of the two forms, the position of the equilibrium can be quantified, confirming the experimental observation that the chloro form is overwhelmingly favored.

Direct dynamics simulations, which track the motion of atoms over the course of a reaction, can reveal even more detailed features of a reaction mechanism, such as the role of non-covalent interactions or the influence of solvent molecules. researchgate.net While specific computational studies on this compound may not be extensively published, the principles and methodologies are well-established for exploring the reactivity of such heterocyclic systems. rsc.org

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Calculation of tautomer energies | Relative stability of chloro vs. hydroxy forms. |

| DFT with Solvent Model | Calculation of reaction energy profiles | Activation barriers for nucleophilic substitution. |

| Ab Initio Molecular Dynamics | Simulation of reaction trajectories | Understanding the role of solvent and dynamic effects in reactions. |

Biological and Pharmacological Research into 3 Chloro 5 Methylpyridazine and Analogues

Pyridazines as Pharmacologically Active Heterocycles

The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. researchgate.netrjptonline.org Its derivatives are recognized for a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. researchgate.netnih.govnih.gov The versatility of the pyridazine scaffold allows for extensive chemical modification, making it a subject of continuous interest for the development of novel therapeutic agents. rjptonline.orgmatrix-fine-chemicals.com

In the field of drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. Pyridazine and its derivatives are increasingly recognized as such scaffolds. mdpi.comdigitellinc.comresearchgate.net This status is attributed to several key advantages they offer in drug design. The inclusion of the pyridazine ring can modulate crucial physicochemical properties of a molecule, such as solubility and lipophilicity. nih.govmdpi.com

Furthermore, pyridazine-based compounds often exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles. nih.govmdpi.com The synthetic accessibility and the ease with which diverse functional groups can be introduced onto the pyridazine core make it an invaluable tool for medicinal chemists aiming to design future drugs for targeted therapies. nih.govmdpi.com This adaptability has led to the extensive investigation of pyridazine-containing molecules for a broad spectrum of biological actions, cementing their role as a promising and privileged scaffold in medicinal chemistry. nih.govdigitellinc.com

3-Chloro-5-methylpyridazine serves as a versatile chemical building block for the synthesis of more complex molecules with potential therapeutic applications. researchgate.net Its structure is particularly useful in the development of pharmaceuticals, such as anti-inflammatory agents, antibiotics, and antifungal medications, as well as in the agrochemical sector for creating herbicides and fungicides. researchgate.net

The design of bioactive compounds based on the this compound scaffold leverages its inherent chemical reactivity. The chlorine atom at the 3-position is a key functional group; its presence is often associated with enhanced antimicrobial activity. mdpi.comnih.gov For instance, many halogenated pyridazine derivatives have demonstrated significant fungicidal properties. mdpi.com The reactivity of the chloro-group allows for its substitution, enabling chemists to selectively introduce various other functional groups at this specific position to tailor the biological activity and properties of the final compound. researchgate.net The methyl group at the 5-position also influences the molecule's steric and electronic properties, which can affect its binding affinity to biological targets. The strategic modification of these positions is a fundamental principle in the rational design of new bioactive agents based on this scaffold.

Investigations into Antimicrobial Activity

The pyridazine core is a key feature in many compounds investigated for their ability to combat microbial infections. The search for new antibiotics to overcome resistance has led researchers to explore novel pyridazinone derivatives for their potential as broad-spectrum antibacterial agents. wikipedia.org

A number of studies have focused on synthesizing and evaluating pyridazine derivatives for their antibacterial efficacy against a range of pathogens. In one such study, a series of novel pyridazinone derivatives were synthesized and tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. wikipedia.org

The results indicated that specific substitutions on the pyridazinone ring were crucial for activity. For example, compounds 7 and 13 from the study demonstrated notable activity against S. aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. wikipedia.org The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was found to decrease the antibacterial activity, whereas the hydrolysis of this ester led to an increase in activity against Gram-negative bacteria like P. aeruginosa and A. baumannii. wikipedia.org

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives Data sourced from a study on novel pyridazinone derivatives. wikipedia.org

| Compound | Test Organism | MIC (µM) |

|---|---|---|

| 7 | S. aureus (MRSA) | 8.92 |

| P. aeruginosa | 7.43 | |

| A. baumannii | 3.74 | |

| 13 | S. aureus (MRSA) | 4.01 |

| P. aeruginosa | 3.98 |

The development of new antifungal agents is critical, and pyridazine derivatives have shown considerable promise in this area. mdpi.comnih.gov The presence of a chlorine atom on the pyridazine ring, as seen in analogues of this compound, is a feature found in several compounds with potent antifungal effects. mdpi.comnih.gov

Research into 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives revealed significant activity against several plant pathogenic fungi. mdpi.comnih.gov In preliminary tests, certain derivatives exhibited good to high fungicidal activities at a concentration of 50 µg/mL. mdpi.comnih.gov For example, compounds incorporating oxadiazole or thiadiazole moieties showed enhanced antifungal properties. mdpi.com Specifically, compounds 3e and 3h from one study showed over 50% inhibition of Fusarium oxysporum, while compounds 7b and 7c were highly active against Gibberella zeae. mdpi.comnih.gov These findings suggest that the pyridazinone ring is a valuable scaffold for developing new fungicides. nih.gov

Table 2: Antifungal Activity of Selected 5-Chloro-6-phenyl-pyridazin-3(2H)-one Derivatives at 50 µg/mL Data sourced from studies on the synthesis and antifungal activity of pyridazine derivatives. mdpi.comnih.gov

| Compound | Gibberella zeae (% Inhibition) | Fusarium oxysporum (% Inhibition) | Cercospora mandshurica (% Inhibition) |

|---|---|---|---|

| 3d | 45.1 | 38.2 | 43.5 |

| 3e | - | 53.2 | 40.6 |

| 3h | 50.3 | 50.9 | 47.8 |

| 7b | 57.9 | - | - |

| 7c | 60.5 | 43.1 | 51.3 |

The search for novel antiprotozoal agents has also included the investigation of pyridazine-containing compounds. Trichomonas vaginalis, a flagellated protozoan parasite, is responsible for trichomoniasis, the most common non-viral sexually transmitted disease globally. nih.gov While treatment options exist, the emergence of resistant strains necessitates the development of new drugs. nih.gov

Research has demonstrated that certain pyridazine derivatives possess significant activity against protozoal pathogens. researchgate.net In one study, a series of tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline (B12954418) N-oxides were synthesized and evaluated for their antimicrobial properties. While most compounds were inactive against bacteria and fungi, several showed moderate activity against Staphylococcus aureus. Notably, one of the synthesized compounds, 9-nitro-benzo[f]cinnoline N-oxide 5b , exhibited the highest activity within the series against Trichomonas vaginalis, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. Other studies have shown that pyridazine derivatives can be highly effective against other protozoa, such as Giardia lamblia, further highlighting the potential of this chemical class in the development of new antiparasitic drugs. researchgate.net

Anticancer Potential and Antitumor Mechanisms

The pyridazine scaffold is a constituent of several approved anticancer drugs and numerous derivatives are under investigation for their antitumor properties. nih.govgoogle.com Analogues of this compound have demonstrated notable anticancer activity through various mechanisms, including the induction of programmed cell death (apoptosis), inhibition of crucial cancer-related enzymes, and the modulation of cancer cell growth.

Induction of Apoptosis in Cancer Cell Lines

A fundamental approach in cancer therapy is to trigger apoptosis in malignant cells. Research into 3,6-disubstituted pyridazine derivatives has shown promising results in this area. A recent study investigated a series of these compounds for their ability to induce apoptosis in human breast cancer cell lines, T-47D and MDA-MB-231. mdpi.com The investigation utilized Annexin V-FITC apoptosis assays to confirm the pro-apoptotic effects of the most potent pyridazine derivatives identified in their screening. mdpi.com This highlights the potential of the pyridazine core, central to analogues of this compound, in developing new anticancer agents that function by activating cellular suicide programs.

Inhibition of Key Enzymes (e.g., PARP-1) in Cancer Pathways

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy for treating certain cancers, particularly those with existing DNA repair deficiencies like BRCA1/2 mutations. The pyridazine nucleus has been identified as a key structural feature in several potent PARP-1 inhibitors. researchgate.net

Studies have identified various pyridazine-containing compounds with significant PARP-1 inhibitory activity. For instance, a series of 2-substituted pyrrolo[1,2-b]pyridazine (B13699388) derivatives were developed and evaluated as PARP inhibitors. Similarly, novel pyridopyridazinone derivatives have been designed to mimic the phthalazine (B143731) core of the approved PARP inhibitor Olaparib, demonstrating comparable inhibitory potencies at the nanomolar level.

| Compound Series | Most Potent Analogue | PARP-1 IC50 (nM) | Reference |

|---|---|---|---|

| Pyridopyridazinone derivatives | Compound 8a | 36 | |

| 2-substituted pyrrolo[1,2-b]pyridazine derivatives | Compound 15b | Not explicitly stated for PARP-1 alone, but showed high antiproliferative activity (CC50 of 106 nM in MDA-MB-436 cells) |

These findings underscore the importance of the pyridazine scaffold in the design of effective PARP-1 inhibitors for cancer therapy.

Modulation of Cell Proliferation and Colony Formation

The ability to halt or slow the proliferation of cancer cells is a cornerstone of anticancer drug discovery. Various analogues of this compound have been shown to possess significant antiproliferative and cytotoxic effects against a range of human cancer cell lines.

One study reported on a series of 3,6-disubstituted pyridazines that exhibited potent antiproliferative activity against human breast cancer cell lines. mdpi.com Another investigation into novel pyridazine-containing compounds demonstrated significant cytotoxic activity against both colon (HCT-116) and breast (MCF-7) cancer cell lines. The most active of these compounds were found to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis and growth.

| Compound Series | Cell Line | IC50 Range (µM) | Reference |

|---|---|---|---|

| 3,6-disubstituted pyridazines | T-47D (Breast Cancer) | 0.43 - 35.9 | mdpi.com |

| MDA-MB-231 (Breast Cancer) | 0.99 - 34.59 | mdpi.com | |

| 6-substituted 2-alkylpyridazin-3(2H)-ones | HCT-116 (Colon Cancer) | IC50 of 21.2 µM for most active compound (4b) | |

| 6-substituted 2-alkylpyridazin-3(2H)-ones | MCF-7 (Breast Cancer) | Compound 4b was most active |

Anti-inflammatory and Immunomodulatory Effects

The pyridazinone core, a close structural relative of pyridazine, is a well-established scaffold for agents with anti-inflammatory properties, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These compounds exert their effects through the inhibition of key inflammatory mediators.

A significant body of research has focused on pyridazinone derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Several series of novel pyridazinone and pyridazinthione derivatives have been synthesized and shown to be highly potent and selective COX-2 inhibitors, with some compounds demonstrating greater potency than the reference drug celecoxib. Furthermore, select compounds have exhibited comparable anti-inflammatory activity to indomethacin (B1671933) in in-vivo models, but with a superior gastrointestinal safety profile.

Beyond COX-2, pyridazinone derivatives have also been explored as inhibitors of phosphodiesterase type 4 (PDE4), another important target for anti-inflammatory therapies, particularly in respiratory diseases.

| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 3g | 43.84 | 11.51 | |

| Compound 6a | 53.01 | >14.1 | |

| Compound 3d | 67.23 | >11.1 | |

| Celecoxib (Reference) | 73.53 | 11.78 |

Exploration as Enzyme Inhibitors (e.g., Phosphopantetheinyl Transferases)

Phosphopantetheinyl transferases (PPTases) are essential enzymes in many bacteria, involved in the biosynthesis of fatty acids and natural products. Their absence in humans makes them an attractive target for the development of novel antibacterial agents. Research has indicated that pyridazine-containing structures can inhibit these enzymes.

Specifically, 3-Chloro-5-methoxypyridazine, a compound structurally very similar to this compound, has been reported to inhibit the Sfp phosphopantetheinyl transferase. Further research has led to the discovery of potent inhibitors of bacterial PPTases based on a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide scaffold, demonstrating submicromolar inhibition of the bacterial enzyme with no activity against the human equivalent. researchgate.net These findings suggest that the pyridazine moiety could be a valuable component in the design of novel antibiotics targeting PPTases.

Interactions with Biological Receptors (e.g., GABA-A Receptors)

The versatility of the pyridazine scaffold extends to its ability to interact with various biological receptors, indicating its potential for the development of treatments for neurological and other disorders. While direct interaction studies with this compound are not widely available, its use as a synthetic precursor provides strong evidence of the utility of its core structure in targeting specific receptors.

Patents have described the synthesis of imidazopyridazine compounds, derived from this compound, that act as ligands for the GABA-A alpha 5 receptor subunit. This receptor subtype is implicated in cognitive processes, making such ligands of interest for potential cognition-enhancing therapies. Additionally, this compound has been used in the synthesis of vasopressin V1a receptor antagonists, which are being investigated for the treatment of various conditions, including autism spectrum disorders. These examples demonstrate that the structural framework of this compound is a suitable foundation for building molecules that can selectively interact with important central nervous system and other biological receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The pyridazine ring is a recognized pharmacophore in a variety of biologically active compounds, including those with applications in crop protection. cymitquimica.comresearchgate.netresearchgate.net The specific substitution pattern of this compound, featuring a halogen at the 3-position and a methyl group at the 5-position, provides a key starting point for synthetic modifications aimed at optimizing biological activity.

Systematic Modification of the Chloropyridazine Scaffold

Systematic modifications of the pyridazine core are crucial for understanding how structural changes influence biological activity. While specific research on the systematic modification of this compound is limited in publicly available literature, broader studies on related chloropyridazine series offer valuable insights.

For instance, research on other chlorinated pyridazine derivatives has shown that the nature and position of substituents have a profound impact on their biological efficacy. In one study, the introduction of a lipophilic environment at the C-5 position of a pyridazine ring was found to be favorable for acetylcholinesterase inhibitory activity. dovepress.comnih.gov This suggests that modifications at the 5-position of the this compound scaffold, for example by replacing the methyl group with larger alkyl or aryl groups, could be a promising avenue for modulating activity.

Furthermore, the chlorine atom at the 3-position is a key reactive site, allowing for a variety of nucleophilic substitution reactions. This enables the introduction of a wide range of functional groups, including aryloxy, arylthio, and amino moieties. The exploration of these substitutions is a common strategy in the development of novel pyridazine-based agrochemicals.

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the pyridazine ring play a critical role in determining the biological activity of its derivatives. The interplay of these properties influences how the molecule interacts with its biological target.

Steric Effects: The size and shape of substituents (steric bulk) are also critical. For example, in a series of haloalkylpyridazine derivatives, a narrow set of structural parameters was observed for the retention of fungicidal activity, highlighting the importance of steric factors. acs.org The methyl group at the 5-position of this compound, while relatively small, can influence the orientation of larger substituents introduced at other positions and their fit within a receptor's binding pocket. The optimal steric bulk for a given biological target is a key consideration in the design of new derivatives.

Rationalizing Pharmacophoric Requirements for Specific Targets

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov For pyridazine derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dovepress.com

For example, a pharmacophore model for aminopyridazine derivatives acting as GABA-A receptor antagonists highlighted the importance of aromatic and hydrophobic groups at the sixth position of the pyridazine ring for interaction with key amino acid residues. dovepress.com This underscores the importance of understanding the target's binding site to rationally design effective inhibitors based on the this compound scaffold.

Agrochemical Applications of this compound Derivatives

The pyridazine scaffold is present in a number of commercial herbicides and fungicides, indicating the potential of this heterocyclic system in crop protection. cymitquimica.comresearchgate.netwikipedia.org

Herbicidal Efficacy and Crop Selectivity Studies

While specific data on the herbicidal efficacy of this compound derivatives is scarce in the public domain, research on analogous chloropyridazine compounds suggests potential herbicidal activity. For instance, a series of 3-arylalkylamino-6-chloropyridazines showed some herbicidal activity against broadleaf weeds. researchgate.net

The mode of action for many pyridazine-based herbicides involves the inhibition of photosynthesis or carotenoid biosynthesis. cymitquimica.com Crop selectivity is a critical factor for any herbicide and is often achieved through differential metabolism between the crop and the weed. researchgate.netresearchgate.netscielo.brscielo.br Tolerant crops are typically able to metabolize the herbicide into inactive compounds more rapidly than susceptible weed species. Further research would be needed to establish the herbicidal spectrum and crop safety profile of derivatives of this compound.

To illustrate the type of data generated in such studies, the following is a hypothetical data table based on the kind of results that would be sought in herbicidal testing of new derivatives.

Hypothetical Herbicidal Activity Data

| Compound ID | R-Group at C-3 | Weed Species | Growth Inhibition (%) at 100 g/ha | Crop | Injury (%) |

|---|---|---|---|---|---|

| CMP-H1 | O-Ph | Avena fatua | 85 | Wheat | 5 |

| CMP-H2 | O-(4-Cl-Ph) | Avena fatua | 95 | Wheat | 8 |

| CMP-H3 | NH-CH2-Ph | Setaria viridis | 70 | Corn | 10 |

This data is purely illustrative and does not represent actual experimental results.

Fungicidal Properties and Mode of Action Research

The pyridazine ring is also a component of certain fungicides. cymitquimica.comnih.gov For example, the recently developed fungicide pyridachlometyl (B12783805) features a pyridazine core and exhibits a novel anti-tubulin mode of action. nih.gov This highlights the potential for discovering new fungicidal mechanisms within this class of compounds.

Research on other pyridazine derivatives has demonstrated a range of antifungal activities. For instance, some 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives have shown weak to good antifungal activity against various phytopathogenic fungi. nih.gov The mode of action for fungicides can vary widely, from interfering with cell membrane integrity to inhibiting essential enzymes or cellular processes like respiration or mitosis. researchgate.netguidechem.comacs.org

The fungicidal potential of this compound derivatives would need to be investigated through screening against a panel of relevant plant pathogens. Subsequent mode of action studies would be essential to understand how these compounds exert their fungicidal effects and to assess their potential for resistance development.

Below is a hypothetical data table that would be generated from such fungicidal screening.

Hypothetical Fungicidal Activity Data

| Compound ID | R-Group at C-3 | Fungal Species | EC50 (µg/mL) |

|---|---|---|---|

| CMP-F1 | O-Ph | Botrytis cinerea | 15.2 |

| CMP-F2 | O-(4-F-Ph) | Botrytis cinerea | 8.5 |

| CMP-F3 | NH-CH2-Ph | Puccinia triticina | 22.1 |

This data is purely illustrative and does not represent actual experimental results.

Computational Chemistry and Theoretical Characterization of 3 Chloro 5 Methylpyridazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry of a molecule, which corresponds to its most stable, lowest-energy conformation. Methods such as B3LYP combined with a basis set like 6-311++G(d,p) are commonly used for this purpose. ijesit.com This process yields the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The resulting total energy of the system is also a key output, providing a measure of its thermodynamic stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity. irjweb.com A detailed study would calculate the specific energy values (typically in electron volts, eV) for the HOMO, LUMO, and the resulting energy gap for 3-Chloro-5-methylpyridazine.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. This calculation provides insight into the distribution of electron density across the molecular structure. By understanding which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), one can predict how the molecule will interact with other molecules, including potential sites for electrostatic interactions. While this method is basis-set dependent, it remains a useful tool for a qualitative understanding of charge distribution.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to show different regions of electrostatic potential. wolfram.com Typically, regions of negative potential (shown in red) are susceptible to electrophilic attack and are associated with electron-rich areas, such as lone pairs on nitrogen or oxygen atoms. uni-muenchen.deresearchgate.net Regions of positive potential (shown in blue) indicate electron-poor areas and are susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net Neutral regions are often colored green. An MEP map for this compound would identify the most reactive sites, guiding predictions about its chemical behavior. researchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biomacromolecule. nih.gov This method is crucial in drug discovery and molecular biology for understanding and predicting intermolecular interactions.

Prediction of Binding Affinities and Interaction Modes

Docking simulations calculate a binding affinity or scoring function, often expressed in kcal/mol, which estimates the strength of the receptor-ligand interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Furthermore, these studies reveal the specific interaction modes, such as the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's binding site. nih.gov While no specific molecular docking studies for this compound are documented in the searched literature, such an analysis would provide valuable predictions about its potential biological targets and the mechanism of binding.

Compound Reference Table

Virtual Screening for Potential Biological Targets

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net The process involves the use of computer-based methods to predict the binding of a small molecule to a macromolecular target. nih.govnih.gov This methodology accelerates the identification of potential hits, which can then be prioritized for experimental testing. nih.govrsc.org

The primary approaches in virtual screening are structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov SBVS relies on the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov In contrast, LBVS uses the knowledge of known active ligands to identify other molecules with similar properties. nih.gov

A thorough search of scientific databases reveals a lack of specific studies on the virtual screening of this compound against particular biological targets. Such a study would typically involve docking this compound against a panel of known protein targets to predict its binding affinity and potential biological activity. For instance, pyridazine (B1198779) derivatives have been investigated as potential anticancer agents, suggesting that targets in this therapeutic area, such as PARP-1, could be of interest. nih.gov However, without specific research, any potential biological targets for this compound remain speculative.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. rsc.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov

These simulations can reveal the stability of a ligand within a protein's binding pocket, identify key intermolecular interactions, and predict the dynamic behavior of the complex. nih.govnih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules.

Currently, there are no specific published studies detailing molecular dynamics simulations performed on this compound. Such a study would provide valuable insights into its conformational preferences and its behavior in different chemical environments.

Theoretical Prediction of Chemical Reactivity and Regioselectivity

The chemical reactivity and regioselectivity of a molecule can be predicted using quantum chemical calculations. Methods based on density functional theory (DFT) are commonly employed to calculate various molecular properties that act as reactivity descriptors. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the distribution of electron density, and the molecular electrostatic potential (MEP).

The regioselectivity of a reaction, which is the preference for bond-making or bond-breaking at one position over all other possible positions, can be elucidated by analyzing these descriptors. For instance, in nucleophilic or electrophilic substitution reactions, the sites most susceptible to attack can be identified.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness

In the process of drug discovery and development, the assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. mdpi.comnih.govnih.gov In silico methods provide a means to predict these properties before a compound is synthesized, allowing for the early identification of potential liabilities. mdpi.comnih.govnih.gov Drug-likeness is often assessed using rules such as Lipinski's Rule of Five and the Ghose Filter. mdpi.comnih.gov

Publicly available computed data for this compound from databases such as PubChem can be used to generate a preliminary in silico ADME and drug-likeness profile. nih.gov

Table 1: Computed Physicochemical and ADME-Related Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H5ClN2 | PubChem nih.gov |

| Molecular Weight | 128.56 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Based on the data in Table 1, this compound adheres to Lipinski's Rule of Five:

Molecular Weight: 128.56 g/mol (well below the ≤500 limit)

LogP (XLogP3-AA): 1.2 (within the ≤5 range)

Hydrogen Bond Donors: 0 (below the ≤5 limit)

Hydrogen Bond Acceptors: 2 (below the ≤10 limit)

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Chloro 5 Methylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Chloro-5-methylpyridazine. By analyzing the chemical environment of its protons and carbons, a complete structural map can be assembled.

¹H NMR for Proton Environment Characterization

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule.

Methyl Protons (-CH₃): A singlet integrating to three protons is anticipated for the methyl group at the C5 position. Its chemical shift would likely appear in the range of δ 2.3-2.7 ppm, influenced by the aromatic ring.

Aromatic Protons (H4 and H6): The two protons on the pyridazine (B1198779) ring are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the C4 position (H4), being adjacent to the electron-withdrawing chlorine atom at C3 and the nitrogen at N2, would likely be deshielded and appear further downfield. The proton at the C6 position (H6), situated between a nitrogen atom and the methyl-substituted carbon, would also be in the downfield region. These two protons should appear as singlets or very finely split doublets due to a small long-range coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on spectroscopic principles, as detailed experimental data is not widely published.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~2.5 | Singlet (s) | 3H |

| H4 | ~7.7 | Singlet (s) | 1H |

| H6 | ~8.9 | Singlet (s) | 1H |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom.

Methyl Carbon (-CH₃): This aliphatic carbon would appear at the highest field (lowest chemical shift), likely in the δ 15-25 ppm region.

Aromatic Carbons: The four carbons of the pyridazine ring would have shifts in the aromatic region (δ 120-160 ppm).

C3: The carbon atom directly bonded to the highly electronegative chlorine atom would be significantly deshielded, likely appearing at the downfield end of the aromatic region.

C5: The carbon attached to the methyl group would also have a distinct chemical shift.

C4 and C6: These carbons, bonded to hydrogen, would have their shifts influenced by the adjacent nitrogen and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on spectroscopic principles, as detailed experimental data is not widely published.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~20 |

| C4 | ~125 |

| C5 | ~140 |

| C6 | ~152 |

| C3 | ~155 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

To definitively assign the predicted ¹H and ¹³C signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal any proton-proton couplings. In this case, it would primarily be used to confirm the absence of significant coupling between the H4 and H6 protons, supporting their assignment as singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals for H4 and H6 to their corresponding carbon signals (C4 and C6) and to connect the methyl protons to the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridazine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl group and the aromatic C-H bonds would be visible in the fingerprint region (below 1400 cm⁻¹).

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond stretch is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. The molecular formula of this compound is C₅H₅ClN₂, with a monoisotopic mass of approximately 128.01 Da. nih.gov

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. A key feature would be the isotopic pattern characteristic of a molecule containing one chlorine atom. Two peaks, [M]⁺ and [M+2]⁺, would be observed in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Plausible fragmentation could involve the loss of a chlorine radical (Cl•) to give a fragment ion at m/z ~93. Subsequent fragmentation could involve the loss of stable neutral molecules like hydrogen cyanide (HCN) from the ring, which is a common pathway for nitrogen-containing heterocycles.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

If a suitable single crystal were obtained, this technique could confirm the planarity of the pyridazine ring and provide exact measurements for the C-Cl, C-N, C-C, and C-H bond lengths and the internal angles of the ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any π-stacking interactions or other non-covalent forces that govern the solid-state architecture.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most significant electronic transitions are typically the n → π* (an electron from a non-bonding orbital is excited to an anti-bonding π orbital) and π → π* (an electron from a bonding π orbital is excited to an anti-bonding π orbital) transitions.

The pyridazine ring, being an aromatic heterocycle, possesses a conjugated π-system. The presence of nitrogen atoms with lone pairs of electrons introduces the possibility of n → π* transitions, which are generally of lower energy (occur at longer wavelengths) and lower intensity compared to the π → π* transitions. The substituents on the pyridazine ring, in this case, a chloro group and a methyl group, can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

While specific, experimentally determined UV-Vis spectral data for this compound is not extensively published in readily available literature, analysis of related pyridazine structures allows for a detailed theoretical discussion. For instance, the parent pyridazine molecule exhibits characteristic absorption bands in the UV region. The introduction of a chloro group, an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands depending on the interplay of its inductive and resonance effects. The methyl group, being an electron-donating group, typically induces a slight bathochromic shift.

The analysis of the UV-Vis spectrum of this compound would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or hexane, and recording the absorbance over a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum would likely display distinct absorption bands corresponding to the aforementioned electronic transitions.

| Transition Type | Predicted λmax Range (nm) | Solvent | Expected Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| π → π | 250 - 280 | Ethanol | 5,000 - 15,000 |

| n → π | 320 - 350 | Hexane | 100 - 1,000 |

The π → π* transition is expected to be more intense due to the greater overlap between the ground and excited state wavefunctions. The n → π* transition, being symmetry-forbidden in some cases, would likely appear as a weaker shoulder on the tail of the more intense π → π* band. A detailed analysis of the solvent effects on the absorption maxima could further elucidate the nature of these transitions. For example, a blue shift (hypsochromic shift) of the n → π* transition with increasing solvent polarity would be indicative of this type of transition, as the non-bonding electrons are stabilized by the polar solvent, increasing the energy gap to the π* orbital.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for the determination of the purity of this compound and for its separation from reaction byproducts or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be most appropriate. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A study on the chiral separation of a series of C5-methyl pyridazine derivatives provides valuable insight into suitable HPLC conditions. nih.gov While the primary goal of that research was enantiomeric separation, the underlying chromatographic principles are applicable to purity analysis. The use of a UV detector is common, often set at a wavelength corresponding to one of the absorption maxima of the compound to ensure high sensitivity. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

In such a system, this compound would elute at a specific retention time. Impurities, being either more or less polar, would have different retention times, allowing for their separation and quantification. The peak area of the main compound relative to the total peak area of all components provides a measure of its purity.

Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification, is a powerful analytical tool. The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

A typical GC method for the analysis of a compound like this compound would involve a non-polar or medium-polarity capillary column. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information, confirming the identity of the peak as this compound and helping to identify any impurities.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

The resulting chromatogram would show a peak for this compound at a characteristic retention time. The mass spectrum of this peak would exhibit a molecular ion peak (M+) and a characteristic fragmentation pattern, which serves as a chemical fingerprint for its unequivocal identification. Any impurities present would elute at different retention times and could be tentatively identified based on their mass spectra.

Future Research Directions and Emerging Opportunities for 3 Chloro 5 Methylpyridazine

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The future of chemical synthesis for compounds like 3-Chloro-5-methylpyridazine is increasingly focused on green chemistry principles to reduce environmental impact and improve efficiency. Research is moving towards the adoption of methodologies that are high-yielding, eco-friendly, and cost-effective.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry, offering advantages such as shorter reaction times, pure products, and reduced energy consumption. nih.govacs.org For pyridazine (B1198779) synthesis, microwave irradiation has been shown to be an efficient method. mdpi.com

One-Pot Multicomponent Reactions: These reactions are gaining traction due to their ability to produce complex molecules in a single step, minimizing waste and intermediate workups. acs.orgresearchgate.net

Catalytic Approaches: The use of catalysts, including thermo-catalytic processes with zeolites and palladium-catalyzed cross-coupling reactions, is being explored to create more efficient and selective synthesis pathways for pyridines and pyridazines. rsc.org The development of recyclable and mild catalysts remains a significant goal. acs.org

Future synthetic strategies for this compound and its derivatives will likely focus on integrating these sustainable practices.

Table 1: Comparison of Synthetic Methodologies for Pyridine (B92270)/Pyridazine Derivatives

| Methodology | Advantages | Disadvantages | Source |

| Conventional Heating | Well-established | Longer reaction times, lower yields | nih.govacs.org |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products | Requires specialized equipment | nih.govacs.orgmdpi.com |

| One-Pot Reactions | High efficiency, reduced waste, cost-effective | Can be challenging to optimize | acs.orgresearchgate.net |

| Thermo-catalytic Conversion | Utilizes renewable feedstocks | High temperatures required, catalyst deactivation | rsc.org |

Exploration of New Biological Targets and Therapeutic Areas

The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities. bohrium.comacs.org Derivatives of this compound are being actively investigated for their potential to address a variety of diseases.

The inherent properties of the pyridazine ring, such as its ability to engage in hydrogen bonding and its low propensity to inhibit cytochrome P450 enzymes, make it an attractive component in drug design. nih.gov Current and future research is focused on several key therapeutic areas:

Anticancer Agents: Pyridazine derivatives have shown significant promise as anticancer agents. acs.org They are being explored as inhibitors of crucial signaling pathways, such as the JNK1 pathway, and as multikinase inhibitors targeting vascular endothelial growth factor (VEGF) signaling. bohrium.comacs.org For example, novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as preclinical anticancer candidates. acs.org

Antimicrobial and Antiparasitic Drugs: There is a pressing need for new antimicrobial agents due to widespread drug resistance. nih.gov The pyridazine scaffold is being used to design novel inhibitors of essential microbial enzymes, such as dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov Furthermore, pyridazinone series have been identified as potent inhibitors of the Trypanosoma cruzi proteasome, offering a potential new treatment for Chagas disease. acs.org

Neurodegenerative Diseases: Researchers are designing pyridazine derivatives as multi-target ligands for complex conditions like Alzheimer's disease, aiming to simultaneously inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov

Anti-inflammatory and Antiviral Applications: The pyridazine core is found in compounds with anti-inflammatory properties. jocpr.com Additionally, novel pyridazine derivatives have demonstrated antiviral activity against mosquito-borne viruses like Zika and Dengue, with research exploring advanced drug delivery systems to enhance their efficacy. georgiasouthern.edu

The versatility of the this compound structure allows for the creation of extensive chemical libraries, enabling the screening for new biological targets and the development of next-generation therapeutics. acs.org

Integration into Advanced Materials Science and Functional Materials

Beyond its biomedical applications, the pyridazine scaffold possesses unique photophysical and electrochemical properties that make it a valuable component in the development of advanced functional materials. mdpi.com

Emerging opportunities for this compound in materials science include:

Optoelectronics: Pyridazine-based compounds are highly fluorescent and are being investigated for use in a range of optoelectronic devices. mdpi.com Their electrochemical and photophysical properties are being harnessed for applications such as:

Organic Light-Emitting Diodes (OLEDs) mdpi.com

Sensors and Biosensors mdpi.com

Lasers and Semiconductor Devices mdpi.com

Molecular Photoswitches: Bimetallic complexes incorporating pyridazine-like ligands are being designed as multistimuli-responsive molecular photoswitches. These materials can change their emission properties in response to external stimuli, making them crucial for advanced optoelectronic applications. acs.org

Metal-Organic Frameworks (MOFs): The pyridazine structure can be incorporated into ligands for metal-organic frameworks. These materials have potential applications in small molecule adsorption and sensing. mdpi.com

Polymer Science: Polypyrazine derivatives are used in the polymer industry as conjugated polymers and semiconductors, indicating a potential avenue for pyridazine-based materials. mdpi.com

The ability to functionalize the pyridazine ring allows for the fine-tuning of its electronic and optical properties, opening up new frontiers in the design of sophisticated materials.

Interdisciplinary Approaches in Drug Discovery and Agrochemical Development

The structural motifs present in this compound are valuable in both pharmaceutical and agrochemical research. researchgate.net An interdisciplinary approach that bridges these two fields can accelerate the discovery and development of novel compounds.

Agrochemical Applications: Pyridine-based compounds are crucial as agrochemicals, including fungicides, insecticides, and herbicides. nih.govresearchgate.net The discovery of new pesticides often relies on methods like intermediate derivatization, where a core structure is systematically modified to find new lead compounds. nih.govresearchgate.net Research has shown that pyrazole-containing derivatives, which can be synthesized from pyridazine precursors, exhibit potent herbicidal and insecticidal activities against various pests. mdpi.com

Synergies between Fields: The strategies used in drug discovery, such as structure-activity relationship (SAR) studies and lead optimization, are directly applicable to the development of new agrochemicals. researchgate.net Conversely, high-throughput screening methods common in agrochemical research can be used to identify new pharmaceutical leads. The shared chemical space between these disciplines offers a rich ground for innovation.

Future research will benefit from a more integrated approach, where knowledge and techniques from both pharmaceutical and agricultural chemistry are combined to efficiently design and synthesize new, effective, and safe molecules.

Computational Design of Next-Generation Pyridazine-based Compounds

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new molecules, saving time and resources by predicting the properties and activities of compounds before they are synthesized. nih.gov

For pyridazine-based compounds, computational approaches are being used to:

Identify and Validate Targets: Structure-based drug design, utilizing X-ray crystallography and cryo-electron microscopy, allows researchers to visualize how pyridazine derivatives bind to their biological targets. nih.govacs.org This structural information is critical for designing new inhibitors with improved affinity and selectivity. nih.govnih.gov

Predict Binding and Activity: Molecular docking and molecular dynamics simulations are used to predict the binding modes and stability of novel pyridazine derivatives within the active sites of proteins. acs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling helps to correlate chemical structure with biological activity, guiding the design of more potent compounds. nih.gov

Optimize Pharmacokinetic Properties: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. nih.gov This in silico analysis helps to identify compounds with favorable drug-like properties early in the discovery process. nih.gov

The integration of these computational methods allows for the intelligent design of next-generation pyridazine-based compounds with enhanced therapeutic or agrochemical potential. For instance, a comprehensive computational approach was used to design 13 novel pyridazine derivatives as potential multi-target ligands for Alzheimer's disease, which showed favorable interactions and drug-likeness. nih.gov

Table 2: Computationally Designed Pyridazine Derivatives and Their Applications

| Application Area | Computational Technique Used | Outcome | Source |

| Antibacterial | X-ray Crystallography, Enzyme Assay | Design of DHPS inhibitors with improved binding affinity | nih.govnih.gov |

| Anticancer | Molecular Docking, Molecular Dynamics | Prediction and confirmation of binding mode of JNK1 inhibitors | acs.org |

| Anti-parasitic | Cryo-EM, Molecular Docking | Optimization of T. cruzi proteasome inhibitors | acs.org |

| Alzheimer's Disease | 2D-QSAR, Molecular Docking, Molecular Dynamics | Design of novel multi-target ligands with favorable ADMET properties | nih.gov |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chloro-5-methylpyridazine, and how do reaction conditions influence yield and purity?

- Methodology :

- Direct Chlorination : React 5-methylpyridazine with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux. Monitor temperature (80–120°C) and stoichiometry to avoid over-chlorination .

- Catalyzed Substitution : Use transition-metal catalysts (e.g., Pd/Cu) to replace leaving groups (e.g., bromine) with chlorine in pyridazine derivatives. Optimize solvent polarity (DMF or THF) and ligand systems to enhance regioselectivity .